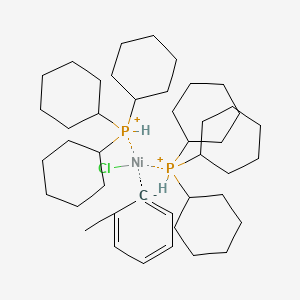

trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride: is a nickel-based organometallic compound. It is known for its stability and effectiveness as a catalyst in various chemical reactions, particularly in organic synthesis. The compound has the molecular formula C43H73ClNiP2 and a molecular weight of 746.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride typically involves the reaction of nickel(II) chloride with tricyclohexylphosphine and 2-methylphenyl ligands in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions: trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride is involved in various types of reactions, including:

Oxidative Addition: The compound can undergo oxidative addition reactions, where it forms a bond with a substrate, increasing its oxidation state.

C-H Activation: It can activate carbon-hydrogen bonds, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions: The compound is widely used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .

Scientific Research Applications

Chemistry: In chemistry, trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride is used as a catalyst in various organic synthesis reactions, enhancing reaction rates and selectivity .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing complex organic molecules can indirectly contribute to the development of pharmaceuticals and biologically active compounds .

Industry: In the industrial sector, the compound is employed in the production of polymers, fine chemicals, and materials science .

Mechanism of Action

The mechanism of action of trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride involves its role as a catalyst in facilitating various chemical reactions. The compound’s nickel center can undergo oxidative addition, reductive elimination, and migratory insertion, enabling the formation and breaking of chemical bonds . These processes are crucial in cross-coupling reactions and C-H activation .

Comparison with Similar Compounds

- trans-Bis(tricyclopentylphosphine)(2-methylphenyl)nickel(II) chloride

- trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride

Uniqueness: trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride is unique due to its high stability and effectiveness as a catalyst. Its tricyclohexylphosphine ligands provide steric hindrance, enhancing the compound’s selectivity and reactivity in various chemical reactions .

Biological Activity

Introduction

trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride is a nickel complex with significant potential in catalysis and biological applications. Its unique structure, characterized by two tricyclohexylphosphine ligands and one 2-methylphenyl ligand coordinated to a nickel(II) center, contributes to its stability and reactivity. This article reviews the biological activity of this compound, focusing on its catalytic properties, interactions with biological molecules, and potential therapeutic applications.

Chemical Properties

- Molecular Formula: C₄₃H₇₅ClNiP₂

- Molar Mass: 748.16 g/mol

- Stability: Air-stable and soluble in organic solvents, making it suitable for various catalytic applications.

Catalytic Applications

This compound serves as a precatalyst in several nickel-catalyzed reactions, including:

- Cross-Coupling Reactions: Facilitates the formation of carbon-carbon bonds essential for organic synthesis.

- Polymerizations: Enhances the efficiency of polymer formation processes.

The compound can be activated to generate reactive nickel species under specific conditions, allowing for further chemical transformations .

Case Studies

-

Cytotoxic Activity Against Cancer Cells:

A study evaluating various nickel complexes indicated that some exhibited potent cytotoxicity against breast and lung cancer cell lines. The specific activity of this compound remains to be elucidated through targeted research. -

Reactivity with Biological Molecules:

Research into similar nickel complexes has revealed their ability to bind with biomolecules, potentially leading to novel therapeutic strategies. The binding affinity and reactivity of this compound with proteins or nucleic acids could provide insights into its biological role.

Future Research Directions

Further studies are needed to comprehensively assess the biological activity of this compound. Key areas for investigation include:

- In vitro and In vivo Studies: Detailed cytotoxicity studies across various cancer cell lines.

- Mechanistic Studies: Understanding the pathways through which this compound interacts with biological systems.

- Therapeutic Potential: Evaluating its efficacy as a potential anticancer agent or in other therapeutic contexts.

Properties

Molecular Formula |

C43H75ClNiP2+ |

|---|---|

Molecular Weight |

748.1 g/mol |

IUPAC Name |

chloronickel;methylbenzene;tricyclohexylphosphanium |

InChI |

InChI=1S/2C18H33P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*16-18H,1-15H2;2-5H,1H3;1H;/q;;-1;;+1/p+1 |

InChI Key |

RVIRJWDDPXBWOV-UHFFFAOYSA-O |

Canonical SMILES |

CC1=CC=CC=[C-]1.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Ni] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.